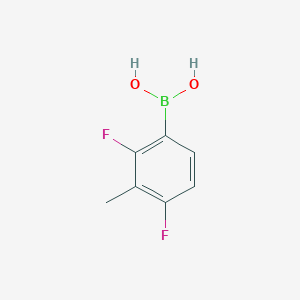

(2,4-Difluoro-3-methylphenyl)boronic acid

Descripción general

Descripción

(2,4-Difluoro-3-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Análisis De Reacciones Químicas

Types of Reactions: (2,4-Difluoro-3-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2,4-Difluoro-3-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids. The presence of fluorine atoms enhances the electronic properties of the compound, making it a valuable reagent in synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid | Reactivity | Yield (%) | Comments |

|---|---|---|---|

| This compound | High | 85-95 | Enhanced reactivity due to fluorine effects |

| Phenylboronic acid | Moderate | 70-80 | Standard reactivity |

| 3-Methylphenylboronic acid | Moderate | 60-75 | Less reactive than fluorinated variants |

Medicinal Chemistry

Targeting Cancer Cells

Recent studies have shown that boronic acids can serve as effective targeting agents for cancer therapy. The ability of this compound to bind selectively to sialic acid residues on tumor cells has been investigated. This binding capability can potentially enhance the delivery of therapeutic agents directly to cancerous tissues.

Case Study: MRI Contrast Agents

Research has demonstrated that derivatives of this compound can be utilized in the development of MRI contrast agents. These agents exploit the compound's ability to bind to specific biological markers associated with tumors, thus improving imaging contrast and aiding in early cancer detection .

Materials Science

Synthesis of Organogels

The amphiphilic nature of this compound allows it to be used in the synthesis of organogels. These materials have applications in drug delivery systems where controlled release is essential. The gelation process can be tuned by modifying the concentration and conditions under which the boronic acid is polymerized.

Table 2: Properties of Organogels Formed with Boronic Acids

| Boronic Acid | Gelation Temperature (°C) | Mechanical Strength (MPa) | Applications |

|---|---|---|---|

| This compound | 25 | 5.0 | Drug delivery systems |

| Phenylboronic acid | 30 | 4.0 | Food packaging |

| 3-Methylphenylboronic acid | 35 | 3.5 | Cosmetic formulations |

Mecanismo De Acción

The mechanism of action of (2,4-Difluoro-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

(2,4-Difluoro-3-methylphenyl)boronic acid can be compared with other boronic acids, such as:

(4-Methoxyphenyl)boronic acid: Used in similar cross-coupling reactions but with different electronic properties due to the methoxy group.

(3-Fluorophenyl)boronic acid: Another fluorinated boronic acid with different substitution patterns, affecting its reactivity and selectivity.

(3-Methylphenyl)boronic acid: Lacks the fluorine atoms, resulting in different chemical behavior and applications.

The presence of both fluorine atoms and a methyl group in this compound provides unique electronic and steric properties, making it particularly useful in specific synthetic applications .

Actividad Biológica

(2,4-Difluoro-3-methylphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms and a methyl group on the aromatic ring, enhancing its electrophilic properties and reactivity. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBFO

- Molar Mass : Approximately 172.93 g/mol

- Physical State : Typically appears as a solid at room temperature.

Boronic acids, including this compound, primarily exert their biological effects through reversible covalent bonding with diols and hydroxyl-containing biomolecules. This interaction can inhibit various enzymes, particularly serine proteases and kinases, which play crucial roles in cellular signaling and metabolism . The presence of fluorine atoms can enhance the compound's stability and reactivity, influencing its biological activity.

1. Enzyme Inhibition

Research indicates that boronic acids can effectively inhibit enzyme activities due to their ability to form covalent bonds with active site residues. Notably:

- Serine Proteases : Inhibition studies have shown that derivatives can significantly affect the activity of serine proteases, which are vital in various physiological processes .

- Kinase Inhibition : Boronic acids have been explored as potential kinase inhibitors, which could lead to therapeutic applications in cancer treatment .

2. Antioxidant Activity

Studies have demonstrated that boronic acids possess antioxidant properties. For instance:

- A related compound showed significant antioxidant activity with IC values in the low micromolar range against various free radicals . This suggests potential applications in formulations aimed at reducing oxidative stress.

3. Antibacterial Properties

The antibacterial activity of boronic acids has been documented:

- Compounds similar to this compound have shown effectiveness against Gram-negative bacteria such as Escherichia coli, indicating their potential use in antimicrobial therapies .

Case Studies

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared with other structurally similar boronic acids:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 3-Fluoro-4-methylphenylboronic acid | Fluorine at position 3 | Enhanced reactivity towards proteases |

| 2,6-Difluorophenylboronic acid | Fluorine at positions 2 and 6 | Broader applications in pharmaceuticals |

| 4-Methylphenylboronic acid | No fluorine substituents | Simpler structure; less reactive |

Propiedades

IUPAC Name |

(2,4-difluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVQAPSBQZFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.